Dalfopristin Dalfopristin Dalfopristin is a combination of two antibiotics (Dalfopristin and quinupristin) used to treat infections by staphylococci and by vancomycin-resistant Enterococcus faecium. It is not effective against Enterococcus faecalis infections. Dalfopristin inhibits the early phase of protein synthesis in the bacterial ribosome and quinupristin inhibits the late phase of protein synthesis.
Dalfopristin is a semi-synthetic derivative of streptogramin A produced by streptomycetes. Dalfopristin inhibits the early phase of protein synthesis in the bacterial ribosome by binding to the 70S subunit, and also alters the configuration of the ribosome to make it more susceptible for streptogramin B binding. Dalfopristin is used in combination with quinopristin, a streptogramin B derivative. This combination is active against most gram-positive organisms, including Enterococcus faecium, and is also active against some gram-negative organisms and mycoplasma.
Brand Name: Vulcanchem
CAS No.: 112362-50-2
VCID: VC0524967
InChI: InChI=1S/C34H50N4O9S/c1-7-37(8-2)16-17-48(44,45)28-13-15-38-31(28)34(43)47-32(22(3)4)24(6)11-12-29(41)35-14-9-10-23(5)18-25(39)19-26(40)20-30-36-27(21-46-30)33(38)42/h9-12,18,21-22,24-25,28,31-32,39H,7-8,13-17,19-20H2,1-6H3,(H,35,41)/b10-9-,12-11+,23-18+/t24-,25-,28-,31-,32-/m1/s1
SMILES: CCN(CC)CCS(=O)(=O)C1CCN2C1C(=O)OC(C(C=CC(=O)NCC=CC(=CC(CC(=O)CC3=NC(=CO3)C2=O)O)C)C)C(C)C
Molecular Formula: C34H50N4O9S
Molecular Weight: 690.8 g/mol

Dalfopristin

CAS No.: 112362-50-2

Cat. No.: VC0524967

Molecular Formula: C34H50N4O9S

Molecular Weight: 690.8 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Dalfopristin - 112362-50-2

Specification

CAS No. 112362-50-2
Molecular Formula C34H50N4O9S
Molecular Weight 690.8 g/mol
IUPAC Name (6R,7S,10R,11R,12E,17Z,19E,21S)-6-[2-(diethylamino)ethylsulfonyl]-21-hydroxy-11,19-dimethyl-10-propan-2-yl-9,26-dioxa-3,15,28-triazatricyclo[23.2.1.03,7]octacosa-1(27),12,17,19,25(28)-pentaene-2,8,14,23-tetrone
Standard InChI InChI=1S/C34H50N4O9S/c1-7-37(8-2)16-17-48(44,45)28-13-15-38-31(28)34(43)47-32(22(3)4)24(6)11-12-29(41)35-14-9-10-23(5)18-25(39)19-26(40)20-30-36-27(21-46-30)33(38)42/h9-12,18,21-22,24-25,28,31-32,39H,7-8,13-17,19-20H2,1-6H3,(H,35,41)/b10-9-,12-11+,23-18+/t24-,25-,28-,31-,32-/m1/s1
Standard InChI Key SUYRLXYYZQTJHF-KDGYIZLOSA-N
Isomeric SMILES CCN(CC)CCS(=O)(=O)[C@@H]1CCN2[C@H]1C(=O)O[C@@H]([C@@H](/C=C/C(=O)NC/C=C\C(=C\[C@H](CC(=O)CC3=NC(=CO3)C2=O)O)\C)C)C(C)C
SMILES CCN(CC)CCS(=O)(=O)C1CCN2C1C(=O)OC(C(C=CC(=O)NCC=CC(=CC(CC(=O)CC3=NC(=CO3)C2=O)O)C)C)C(C)C
Canonical SMILES CCN(CC)CCS(=O)(=O)C1CCN2C1C(=O)OC(C(C=CC(=O)NCC=CC(=CC(CC(=O)CC3=NC(=CO3)C2=O)O)C)C)C(C)C
Appearance Solid powder
Colorform Slightly yellow to yellow powder
White solid
Melting Point approximately 150 °C

Introduction

Chemical Profile and Structural Characteristics

Dalfopristin (C₃₄H₅₀N₄O₉S) is derived from pristinamycin IIA, a natural streptogramin antibiotic produced by Streptomyces pristinaespiralis. Structural modifications include the reduction of the pyrroline ring’s double bond (positions 26–26a) and the addition of a [2-(diethylamino)ethyl]sulfonyl group at position 26R . These alterations enhance solubility and bioavailability compared to its parent compound.

Molecular Properties

PropertyValue
Molecular Weight690.85 g/mol
FormulaC₃₄H₅₀N₄O₉S
Half-Life0.7–1 hour
Protein BindingModerate (~40% in plasma)
Solubility0.072 mg/mL in water

The compound’s stereoselective synthesis involves a Michael-type addition of 2-diethylaminoethanethiol to pristinamycin IIA, followed by oxidation to form the sulfone moiety . Large-scale production employs hydrogen peroxide with sodium tungstate in a two-phase system, yielding optimal purity .

Mechanism of Action and Synergistic Activity

Dalfopristin exerts its antibacterial effect by targeting the 50S ribosomal subunit. It binds to the peptidyl transferase center, inducing conformational changes that enhance quinupristin’s affinity by ~100-fold . This dual binding inhibits both the early (peptide chain elongation) and late (peptide release) phases of bacterial protein synthesis, resulting in bactericidal activity against susceptible organisms .

Ribosomal Interactions

  • Dalfopristin: Inhibits peptidyl transferase, preventing peptide bond formation .

  • Quinupristin: Blocks polypeptide extrusion by binding adjacent sites on the 50S subunit .

The synergy between these components reduces the likelihood of resistance, as concurrent mutations affecting both binding sites are required .

Pharmacokinetics and Metabolism

Dalfopristin exhibits linear pharmacokinetics with dose proportionality across 7.5 mg/kg every 8–12 hours . Key parameters include:

Absorption and Distribution

  • Bioavailability: Limited to intravenous administration due to poor oral absorption .

  • Tissue Penetration: Blister fluid concentrations reach 19% (dalfopristin) and 11% (quinupristin) of plasma levels .

  • Metabolism: Hepatic via non-enzymatic hydrolysis and conjugation (glutathione/cysteine) .

Elimination

  • Excretion: Primarily fecal (75–77%), with minimal renal clearance .

  • Half-Life: 0.7–1 hour for dalfopristin; prolonged in hepatic impairment (AUC ↑180%) .

PopulationDalfopristin AUC Change
Hepatic Dysfunction+180%
Renal Insufficiency+30%
Obesity (BMI ≥30)+30%

Clinical Applications and Efficacy

Approved for complicated skin infections and VREF bacteremia, dalfopristin’s clinical utility is bolstered by its activity against gram-positive pathogens resistant to β-lactams, glycopeptides, and macrolides .

Vancomycin-Resistant Enterococci

In a prospective study of 396 VREF-infected patients, quinupristin/dalfopristin achieved:

  • Clinical Success: 73.6% (95% CI: 67.4–79.8%) .

  • Bacteriologic Eradication: 70.5% (95% CI: 63.4–77.7%) .

Subgroup analyses identified poorer outcomes in bacteremic patients and those requiring mechanical ventilation .

Staphylococcal Infections

Against MRSA, the combination demonstrates MIC₉₀ values of 1–2 µg/mL, comparable to vancomycin . In skin infection trials, clinical resolution rates matched cefazolin (68% vs. 71%) and oxacillin (72% vs. 66%) .

Adverse Effects and Drug Interactions

Adverse EventIncidence
Arthralgia/Myalgia36%
Infusion Reactions42%
Hyperbilirubinemia15%
Clostridioides difficile Diarrhea4%

Myalgias correlate with elevated alkaline phosphatase (318.7 vs. 216.3 IU/L; P = 0.05), suggesting biliary involvement .

CYP3A4 Interactions

As a potent CYP3A4 inhibitor, dalfopristin increases exposure to:

  • Cyclosporine: 2-fold AUC rise .

  • Tacrolimus: Requires therapeutic monitoring .

Dose adjustments are unnecessary in renal impairment but caution is advised in hepatic dysfunction .

Resistance Mechanisms and Epidemiology

Resistance to streptogramins arises via:

  • Enzymatic Inactivation: Acetyltransferases (dalfopristin) and hydrolases (quinupristin) .

  • Efflux Pumps: Overexpression in E. faecium and coagulase-negative staphylococci .

  • Ribosomal Modification: Methylation of 23S rRNA (MLSB phenotype) .

Surveillance data indicate resistance rates <5% in France for pristinamycin, underscoring the class’s durability .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator